molecular formula C16H13N3 B13143033 4-([2,3'-Bipyridin]-5-yl)aniline CAS No. 917897-52-0

4-([2,3'-Bipyridin]-5-yl)aniline

Cat. No.: B13143033
CAS No.: 917897-52-0
M. Wt: 247.29 g/mol
InChI Key: IUGJRWCSSZIQCC-UHFFFAOYSA-N
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Description

4-([2,3’-Bipyridin]-5-yl)aniline is an organic compound that features a bipyridine moiety linked to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([2,3’-Bipyridin]-5-yl)aniline typically involves the coupling of a bipyridine derivative with an aniline derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated bipyridine reacts with an aniline derivative in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of 4-([2,3’-Bipyridin]-5-yl)aniline may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-([2,3’-Bipyridin]-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the bipyridine moiety to dihydrobipyridine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include halogenated bipyridine derivatives, nitro-substituted bipyridines, and various quinone derivatives.

Scientific Research Applications

4-([2,3’-Bipyridin]-5-yl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-([2,3’-Bipyridin]-5-yl)aniline involves its interaction with molecular targets through coordination bonds and non-covalent interactions. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. Additionally, the aniline group can participate in hydrogen bonding and π-π interactions, modulating the compound’s activity in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([2,3’-Bipyridin]-5-yl)aniline is unique due to its combined bipyridine and aniline functionalities, offering a versatile platform for the design of multifunctional materials and bioactive molecules. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions distinguishes it from other similar compounds .

Properties

CAS No.

917897-52-0

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

4-(6-pyridin-3-ylpyridin-3-yl)aniline

InChI

InChI=1S/C16H13N3/c17-15-6-3-12(4-7-15)13-5-8-16(19-11-13)14-2-1-9-18-10-14/h1-11H,17H2

InChI Key

IUGJRWCSSZIQCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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